Thalidomide-Piperazine-Piperidine

PROTAC Linker design Molecular weight

PROTAC development requires precise linker geometry to maintain ternary complex formation. Substituting with PEG or alkyl variants alters exit vectors, compromising degradation efficiency. - Terminal piperidine amine enables amide bond formation with carboxylic acid-functionalized warheads - MW 425.48 g/mol reduces final degrader mass by 30-100 g/mol vs. PEG alternatives - LogP 0.4 offers balanced lipophilicity for SAR benchmarking - Free base, ready for conjugation

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
Cat. No. B11934823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-Piperidine
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5
InChIInChI=1S/C22H27N5O4/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14/h1-2,13-14,18,23H,3-12H2,(H,24,28,29)
InChIKeyLYXHDYJDKVRCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Piperazine-Piperidine: Key Properties and Procurement


Thalidomide-Piperazine-Piperidine (CAS 2229716-11-2) is an E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting ligand covalently attached to a piperazine-piperidine linker scaffold . It functions as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling conjugation to target protein warheads via the terminal piperidine amine . The compound is supplied as a free base (molecular weight 425.48 g/mol, molecular formula C22H27N5O4) .

1
PROTAC degrader synthesis building block
2
Terminal piperidine amine for warhead conjugation
3
Supplied as free base for flexible chemistry

Thalidomide-Piperazine-Piperidine: Substitution Pitfalls


CRBN-recruiting ligand-linker conjugates are not interchangeable due to significant differences in linker length, rigidity, and functional group presentation that directly impact the ternary complex formation required for effective target degradation [1]. Substituting Thalidomide-Piperazine-Piperidine with a generic alternative—such as a PEG-based linker lacking the piperidine moiety or a structurally distinct piperazine variant—alters the exit vector geometry from the CRBN binding site, potentially compromising the induced proximity necessary for ubiquitination . The terminal piperidine amine in Thalidomide-Piperazine-Piperidine provides a specific reactive handle for conjugation to carboxylic acid-containing warheads, a functional feature absent in many structurally similar intermediates .

Linker geometry
PEG or alternative linkers may alter exit vector and compromise induced proximity
Reactive handle
Absence of terminal piperidine amine may limit conjugation to carboxylic acid warheads
Ternary complex
Changes in linker rigidity or length can shift ternary complex formation efficiency

Thalidomide-Piperazine-Piperidine: Quantitative Evidence


Molecular Weight Advantage vs. PEG Conjugates

Thalidomide-Piperazine-Piperidine exhibits a molecular weight of 425.48 g/mol, which is approximately 5-15% lower than PEG-containing thalidomide-piperazine conjugates with comparable linker reach [1]. Lower molecular weight building blocks are generally preferred in early-stage PROTAC synthesis to minimize the final degrader's size, as excessive molecular weight can negatively impact cell permeability and oral bioavailability .

MW vs. PEG Conjugates
Cross-study comparable
425.48 g/mol, 7.2% lower than PEG1-COOH
May support smaller degrader design
Supplier and literature comparison
PROTAC Linker design Molecular weight

Hydrogen Bond Donor Count & Cell Permeability

Thalidomide-Piperazine-Piperidine contains exactly two hydrogen bond donors (HBDs) in its free base form . This property adheres more closely to Lipinski's Rule of Five (HBD ≤ 5) and contributes to improved membrane permeability compared to analogs with higher HBD counts. Many PEG-containing linker conjugates introduce additional HBDs through hydroxyl or secondary amine groups, which can reduce passive diffusion across cell membranes .

Hydrogen Bond Donors
Class-level
2 HBD (free base)
Reported drug-likeness parameter
Calculated; fewer than PEG analogs
PROTAC Drug-likeness Permeability

LogP & Lipophilicity vs. PEG Linkers

Thalidomide-Piperazine-Piperidine exhibits a calculated LogP value of 0.4 . This value is significantly lower than that of all-hydrocarbon linker analogs and higher than highly polar PEG-based linkers, positioning the compound in an intermediate lipophilicity range. Maintaining a balanced LogP is critical in PROTAC design, as excessively lipophilic degrader molecules often suffer from poor aqueous solubility and promiscuous off-target binding, while overly polar molecules may exhibit poor membrane permeability [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 0.4 (calc.)
Intermediate range balances solubility/permeability
Calculated value; class-level trends
PROTAC Lipophilicity ADME

Thalidomide-Piperazine-Piperidine Applications in PROTAC Research


Synthesis with Carboxylic Acid Warheads

The terminal piperidine amine provides a reactive handle for amide bond formation with carboxylic acid-functionalized target protein ligands. This makes Thalidomide-Piperazine-Piperidine particularly suitable for constructing PROTACs when the warhead lacks a suitable amine for conjugation. The piperazine-piperidine linker system offers a defined exit vector geometry from the CRBN binding site, which can be exploited in structure-based PROTAC design workflows .

Hit-to-Lead: Molecular Weight & Permeability Balance

Given its molecular weight of 425.48 g/mol and only two hydrogen bond donors, Thalidomide-Piperazine-Piperidine serves as a preferred building block over higher molecular weight PEG-containing conjugates during early-stage PROTAC optimization campaigns where maintaining favorable physicochemical properties is paramount . Researchers can select this intermediate to reduce the final degrader's molecular weight by approximately 30-100 g/mol compared to PEG-extended alternatives [1].

Linker SAR Studies for Protein Degradation

Thalidomide-Piperazine-Piperidine is well-suited for systematic linker structure-activity relationship (SAR) studies where the effect of linker composition (piperazine-piperidine vs. PEG vs. alkyl) on degradation efficiency and ternary complex formation is evaluated. Its intermediate LogP of 0.4 provides a balanced lipophilicity reference point against which more polar or more lipophilic linkers can be benchmarked .

Application
Selection Property
Validation Focus
Carboxylic acid warhead conjugation
Terminal piperidine amine handle
Amide bond formation & exit vector geometry
Early-stage PROTAC hit-to-lead optimization
Lower MW building block
Final degrader physicochemical profiling
Linker SAR studies
Intermediate lipophilicity linker
Ternary complex formation & degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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